molecular formula C10H10F3NO2 B12828917 Ethyl 2-methyl-4-(trifluoromethyl)nicotinate CAS No. 1196153-66-8

Ethyl 2-methyl-4-(trifluoromethyl)nicotinate

Cat. No.: B12828917
CAS No.: 1196153-66-8
M. Wt: 233.19 g/mol
InChI Key: MRBCRGKSGMPXEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Ethyl 2-methyl-4-(trifluoromethyl)nicotinate: is a chemical compound with the molecular formula CHFNO. It belongs to the class of nicotinic acid derivatives.

  • The compound features an ethyl ester group, a trifluoromethyl group, and a methyl group attached to the pyridine ring.
  • Its systematic name is ethyl 2-(trifluoromethyl)pyridine-4-carboxylate .
  • It is used in various scientific applications due to its unique structural features.
  • Preparation Methods

      Synthetic Routes: Ethyl 2-methyl-4-(trifluoromethyl)nicotinate can be synthesized through various methods, including esterification or amidation reactions involving the corresponding acid or amine precursors.

      Reaction Conditions: Specific conditions depend on the chosen synthetic route, but typically involve refluxing the reactants in suitable solvents with appropriate catalysts.

      Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including

      Common Reagents and Conditions: Alkaline hydrolysis, nucleophiles (e.g., Grignard reagents), and reducing agents (e.g., lithium aluminum hydride).

      Major Products: The primary products are the corresponding acid, substituted derivatives, and reduced forms.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis due to its unique fluorinated and heterocyclic structure.

      Biology: Investigated for potential bioactivity, such as antimicrobial or anti-inflammatory properties.

      Medicine: Research into its pharmacological effects and potential drug development.

      Industry: Limited industrial applications, but its synthetic versatility makes it valuable.

  • Mechanism of Action

    • The exact mechanism remains an area of ongoing research.
    • Potential molecular targets and pathways are yet to be fully elucidated.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    CAS No.

    1196153-66-8

    Molecular Formula

    C10H10F3NO2

    Molecular Weight

    233.19 g/mol

    IUPAC Name

    ethyl 2-methyl-4-(trifluoromethyl)pyridine-3-carboxylate

    InChI

    InChI=1S/C10H10F3NO2/c1-3-16-9(15)8-6(2)14-5-4-7(8)10(11,12)13/h4-5H,3H2,1-2H3

    InChI Key

    MRBCRGKSGMPXEJ-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1=C(C=CN=C1C)C(F)(F)F

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.